molecular formula C35H44O9 B1203586 Candletoxin A

Candletoxin A

Cat. No. B1203586
M. Wt: 608.7 g/mol
InChI Key: RWBRLONUEAWHRE-HBLGUWCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Candletoxin A is a phorbol ester.

Scientific Research Applications

Identification and Characteristics

  • Identification and Chemical Structure : Candletoxins A and B were identified as new aromatic esters of 12-deoxy-16-hydroxy-phorbol from the irritant latex of Euphorbia poisonii Pax. Candletoxin A was specifically identified as 12-deoxy-phorbol-13-O-phenylacetate-16-O-α-methyl-butyrate-20-acetate (Schmidt & Evans, 1977).

Applications in Neuroscience

  • Neurotoxins in Research : Neurotoxins, including candletoxins, are used in neuroscience for understanding ion channels and receptors. These toxins are useful as selective, diagnostic ligands in research, though their effects can be complex (Adams & Olivera, 1994).
  • Modeling Neurodegenerative Diseases : Candletoxins, as neurotoxins, may help model neurodegenerative diseases, providing insights into nerve cell degeneration processes. They are used to selectively damage neuronal systems similar to those affected in human neurodegenerative diseases (Langston, 1992).

Botulinum Toxins in Therapeutics

  • Botulinum Toxin Type A in Pain Management : Although not directly related to candletoxin A, the research and therapeutic applications of other neurotoxins like botulinum toxin type A provide a context for understanding the potential applications of candletoxins. These toxins are used in pain management, indicating a possible area of therapeutic exploration for candletoxins (Aoki, 2003).

General Insights on Neurotoxins

  • Use as Research Tools : Neurotoxins, potentially including candletoxins, are valuable tools in understanding apoptosis, necrosis, nerve regeneration, and sprouting. They are used to explore disorders like Alzheimer's and Parkinson's disease (Segura-Aguilar & Kostrzewa, 2006).

properties

Product Name

Candletoxin A

Molecular Formula

C35H44O9

Molecular Weight

608.7 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,12S,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate

InChI

InChI=1S/C35H44O9/c1-7-20(2)31(39)43-19-32(6)29-26-14-25(18-42-23(5)36)17-33(40)27(13-21(3)30(33)38)35(26,41)22(4)16-34(29,32)44-28(37)15-24-11-9-8-10-12-24/h8-14,20,22,26-27,29,40-41H,7,15-19H2,1-6H3/t20?,22-,26+,27-,29-,32-,33-,34+,35-/m1/s1

InChI Key

RWBRLONUEAWHRE-HBLGUWCISA-N

Isomeric SMILES

CCC(C)C(=O)OC[C@@]1([C@@H]2[C@]1(C[C@H]([C@]3([C@H]2C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C

Canonical SMILES

CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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